molecular formula C8H7BrN2S B11810734 2-Bromo-N-methylbenzo[d]thiazol-6-amine

2-Bromo-N-methylbenzo[d]thiazol-6-amine

Cat. No.: B11810734
M. Wt: 243.13 g/mol
InChI Key: BHFWVCQYZHEFHQ-UHFFFAOYSA-N
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Description

2-Bromo-N-methylbenzo[d]thiazol-6-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the benzothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methylbenzo[d]thiazol-6-amine typically involves the bromination of N-methylbenzo[d]thiazol-6-amine. One common method is the reaction of N-methylbenzo[d]thiazol-6-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and bromine concentration .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methylbenzo[d]thiazol-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-N-methylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-methylbenzo[d]thiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the methyl group on the nitrogen atom of the thiazole ring enhances its reactivity and binding affinity to various molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

2-bromo-N-methyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H7BrN2S/c1-10-5-2-3-6-7(4-5)12-8(9)11-6/h2-4,10H,1H3

InChI Key

BHFWVCQYZHEFHQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

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